molecular formula C6H14ClNO4 B192524 Azepane-3,4,5,6-tetrol;hydrochloride CAS No. 178964-40-4

Azepane-3,4,5,6-tetrol;hydrochloride

Cat. No.: B192524
CAS No.: 178964-40-4
M. Wt: 199.63 g/mol
InChI Key: UJBGXSDFDJMWFZ-MVNLRXSJSA-N
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Description

Azepane-3,4,5,6-tetrol;hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO4 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Azepane-3,4,5,6-tetrol;hydrochloride derivatives have been synthesized from d-mannose, demonstrating potential as glycosidase inhibitors. One such derivative, (2R,3R,4R,5R,6S)-2-(hydroxymethyl)azepane-3,4,5,6-tetraol, shows weak but selective inhibition against α-l-fucosides (Estévez et al., 2010).
  • A novel double Henry reaction process has been developed for the stereocontrolled synthesis of (3R,4R,5R,6S)-2,2-bis-(hydroxymethyl)azepane-3,4,5,6-tetraol, a branched 1,6-dideoxy-1,6-heptitol (Otero et al., 2008).

Biomedical Applications

  • The conformational behavior of novel glycosidase inhibitors with substituted azepan structures, including 2-(hydroxymethyl)azepan-3,4,5,6-tetrols, has been analyzed. These compounds exhibit conformational equilibrium and have shown potential in inhibiting specific enzymes (Martínez-Mayorga et al., 2004).
  • Azepane-based compounds, including derivatives of this compound, have been identified as having diverse pharmacological properties, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial applications. These compounds are part of active research in medicinal chemistry (Zha et al., 2019).

Synthetic Applications

  • Novel synthetic routes have been developed for this compound and its derivatives, showcasing their utility in organic synthesis and potential in developing new therapeutic agents (Painter & Falshaw, 2000); (Shih et al., 2007).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Azepane-3,4,5,6-tetrol;hydrochloride can be achieved through a multi-step reaction pathway starting with commercially available starting materials.", "Starting Materials": [ "2,5-Dihydroxytetrahydrofuran", "Sodium borohydride", "Benzyltriethylammonium chloride", "Bromine", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the diol in 2,5-dihydroxytetrahydrofuran with benzyltriethylammonium chloride to form the benzyl ether derivative.", "Step 2: Reduction of the benzyl ether derivative with sodium borohydride to form the corresponding diol.", "Step 3: Treatment of the diol with bromine in the presence of sodium hydroxide to form the dibromide derivative.", "Step 4: Reduction of the dibromide derivative with sodium borohydride to form the corresponding tetrol.", "Step 5: Quaternization of the tetrol with hydrochloric acid to form Azepane-3,4,5,6-tetrol;hydrochloride." ] }

CAS No.

178964-40-4

Molecular Formula

C6H14ClNO4

Molecular Weight

199.63 g/mol

IUPAC Name

(3R,4R,5R,6R)-azepane-3,4,5,6-tetrol;hydrochloride

InChI

InChI=1S/C6H13NO4.ClH/c8-3-1-7-2-4(9)6(11)5(3)10;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1

InChI Key

UJBGXSDFDJMWFZ-MVNLRXSJSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@H](CN1)O)O)O)O.Cl

SMILES

C1C(C(C(C(CN1)O)O)O)O.Cl

Canonical SMILES

C1C(C(C(C(CN1)O)O)O)O.Cl

Origin of Product

United States

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